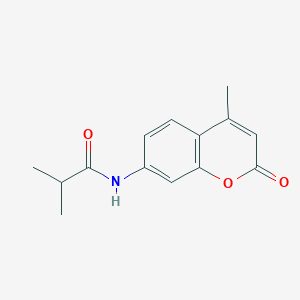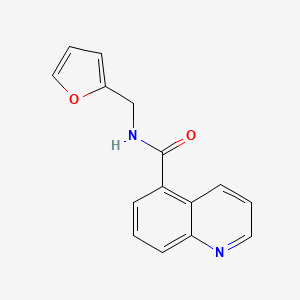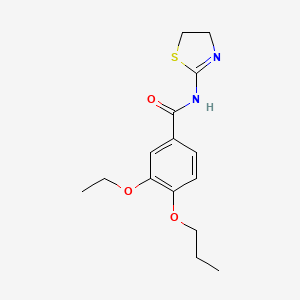
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a widely used antidepressant drug that is classified as a selective and reversible inhibitor of MAO-A. Moclobemide is a unique antidepressant that has been proven to be effective in the treatment of depression and anxiety disorders. The purpose of
Mécanisme D'action
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide acts by inhibiting the activity of MAO-A, an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, this compound increases the levels of these neurotransmitters in the brain, which helps to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which helps to alleviate the symptoms of depression and anxiety. This compound has also been shown to improve cognitive function and reduce the symptoms of fatigue and sleep disturbances.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide in lab experiments is its selectivity and reversibility. This compound is a selective inhibitor of MAO-A, which means that it does not affect the activity of MAO-B. This makes it a useful tool for studying the specific effects of MAO-A inhibition. Another advantage of using this compound is its reversibility. This compound is rapidly metabolized and eliminated from the body, which means that its effects are reversible and can be easily controlled.
One of the limitations of using this compound in lab experiments is its potential for drug interactions. This compound can interact with other drugs that are metabolized by the same enzyme system, which can lead to adverse effects. Another limitation of using this compound is its potential for side effects, which can include gastrointestinal disturbances, insomnia, and headache.
Orientations Futures
There are several future directions for research on 2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide. One area of research is the development of new and more effective antidepressant drugs that target the monoamine neurotransmitter system. Another area of research is the exploration of the potential use of this compound in the treatment of other psychiatric disorders such as obsessive-compulsive disorder and post-traumatic stress disorder. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly on its effects on cognitive function and sleep.
Méthodes De Synthèse
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide is synthesized using a simple and efficient process. The synthesis of this compound involves the reaction of 4-methyl-2-oxochromene-7-carboxylic acid with 2-amino-2-methylpropanol in the presence of a suitable solvent. The reaction is carried out at a temperature of 60-70°C for several hours. The product is then purified by recrystallization or chromatography to obtain the final product.
Applications De Recherche Scientifique
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in the treatment of both major depression and social anxiety disorder. This compound has also been studied for its potential use in the treatment of other psychiatric disorders such as obsessive-compulsive disorder and post-traumatic stress disorder.
Propriétés
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8(2)14(17)15-10-4-5-11-9(3)6-13(16)18-12(11)7-10/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSGMEQZPCNNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)
![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)




![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)